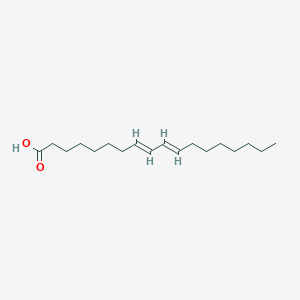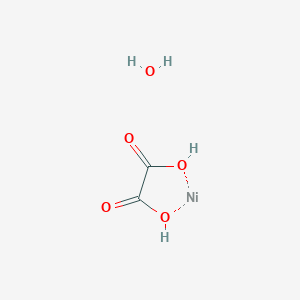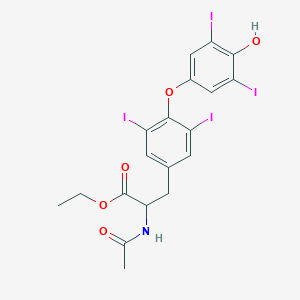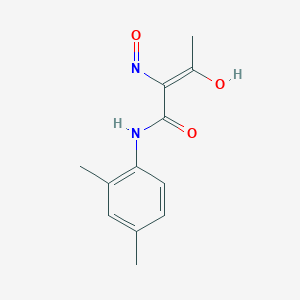
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2,4-dimethylaniline with appropriate reagents to introduce the hydroxyimino and oxo groups. One common method involves the use of phosphorus trichloride in a dimethylbenzene medium at elevated temperatures . The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are optimized for large-scale production to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to modify the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
科学的研究の応用
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties
作用機序
The mechanism by which N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylmethcathinone
- 2,4-Dimethylethcathinone
- 2,4-Dimethyl-α-pyrrolidinopropiophenone .
Uniqueness
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to the presence of both hydroxyimino and oxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
(E)-N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+ |
InChIキー |
MIYBFGTUDFPWFR-PKNBQFBNSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)

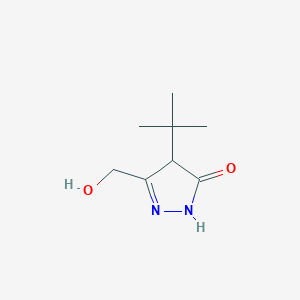

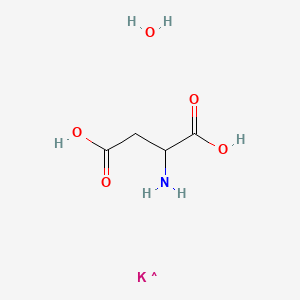
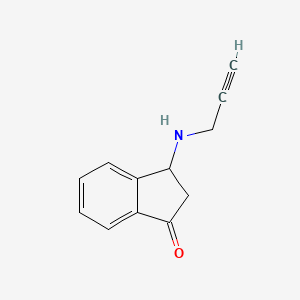
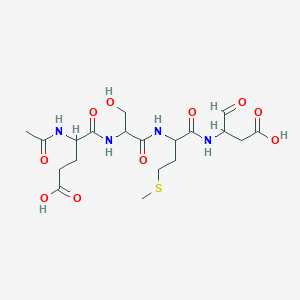
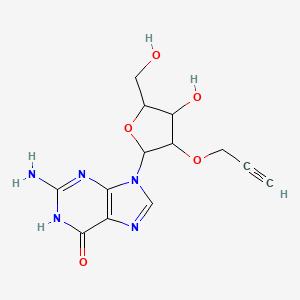
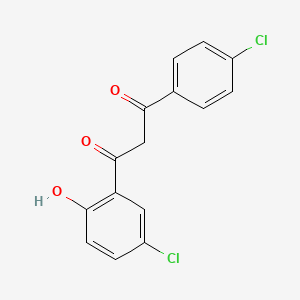

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
